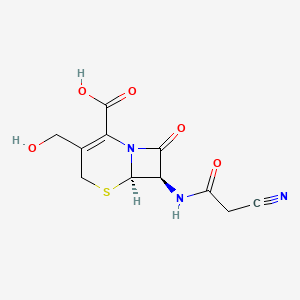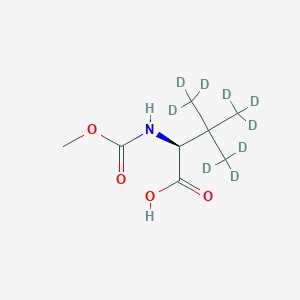
N-(Methoxycarbonyl)-3-(methyl-d3)-L-valine-4,4,4,4',4',4'-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Methoxycarbonyl)-3-(methyl-d3)-L-valine-4,4,4,4’,4’,4’-d6 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, such as increased stability and altered reaction kinetics compared to its non-deuterated counterparts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methoxycarbonyl)-3-(methyl-d3)-L-valine-4,4,4,4’,4’,4’-d6 typically involves the incorporation of deuterium into the valine structure. One common method involves the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3. This intermediate is then reduced in an inert solvent to form methyl-d3-amine, which is subsequently reacted with acids to form the desired compound .
Industrial Production Methods
Industrial production of deuterated compounds like N-(Methoxycarbonyl)-3-(methyl-d3)-L-valine-4,4,4,4’,4’,4’-d6 often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and cost-efficiency, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Methoxycarbonyl)-3-(methyl-d3)-L-valine-4,4,4,4’,4’,4’-d6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N-(Methoxycarbonyl)-3-(methyl-d3)-L-valine-4,4,4,4’,4’,4’-d6 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of valine.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs that may have improved pharmacokinetic properties.
Industry: Utilized in the production of specialized materials and as a reference standard in quality control processes
Wirkmechanismus
The mechanism of action of N-(Methoxycarbonyl)-3-(methyl-d3)-L-valine-4,4,4,4’,4’,4’-d6 involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can alter the compound’s metabolic stability and reaction kinetics, leading to different biological effects compared to non-deuterated analogs. These effects are often studied to understand the compound’s potential therapeutic benefits and to optimize its use in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl methacrylate: A similar compound used in the production of polymers and resins.
Deutero N-Nitrosodimethylamine (NDMA-d6): Another deuterated compound used in scientific research.
Uniqueness
N-(Methoxycarbonyl)-3-(methyl-d3)-L-valine-4,4,4,4’,4’,4’-d6 is unique due to its specific deuterium labeling, which provides distinct advantages in stability and reaction kinetics. This makes it particularly valuable in research applications where precise tracking and analysis of metabolic pathways are required .
Eigenschaften
Molekularformel |
C8H15NO4 |
|---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
(2S)-4,4,4-trideuterio-2-(methoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)5(6(10)11)9-7(12)13-4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m1/s1/i1D3,2D3,3D3 |
InChI-Schlüssel |
NWPRXAIYBULIEI-GWSMHBOJSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([C@@H](C(=O)O)NC(=O)OC)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-[(2-Cyclopentylphenoxy)methyl]-oxirane](/img/structure/B13450136.png)

![1-[(3,4-Dimethoxyphenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B13450147.png)
![(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(thiophene-2-carboxamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B13450152.png)

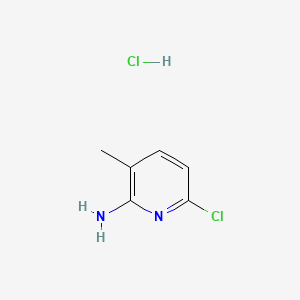
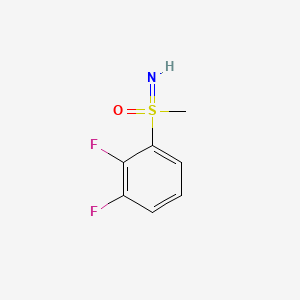
![N-[(6aS,8S)-2-(2,4-Difluorophenyl)-5,6,6a,7,8,9,10,12-octahydro-6,12-dioxopyrido[2,1-c][1,4]benzodiazepin-8-yl]-N'-(1-methylethyl)-urea](/img/structure/B13450164.png)
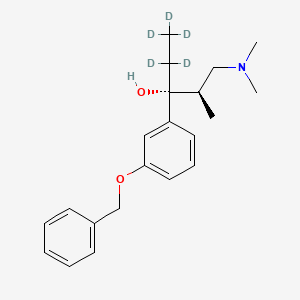
![5-[2-(Trimethylsilyl)ethynyl]-1-benzothiophene-2-carbaldehyde](/img/structure/B13450184.png)

